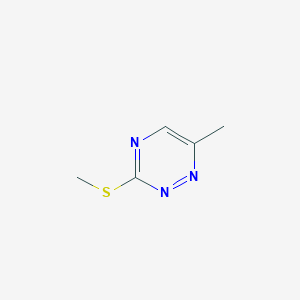

6-Methyl-3-(methylthio)-1,2,4-triazine

描述

Contextualization within 1,2,4-Triazine (B1199460) Chemistry

The 1,2,4-triazine nucleus is a six-membered heteroaromatic ring containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in heterocyclic chemistry due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. researchgate.netbenthamdirect.comglobalscitechocean.comnih.gov The presence of multiple nitrogen atoms imparts unique electronic properties to the ring, making it susceptible to a range of chemical transformations.

The synthesis of the 1,2,4-triazine core can be achieved through various methods, often involving the condensation of 1,2-dicarbonyl compounds with aminoguanidines or the reaction of α-acylhydrazines with suitable reagents. researchgate.netbenthamdirect.com The substituents on the triazine ring play a crucial role in modulating its chemical and physical properties, as well as its biological activity.

The subject of this article, 6-Methyl-3-(methylthio)-1,2,4-triazine, features a methyl group at position 6 and a methylthio group at position 3. The methyl group is a simple alkyl substituent, while the methylthio group, with its sulfur atom, introduces additional reactivity and potential for further functionalization. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex heterocyclic systems. ptfarm.pl

Historical Perspectives on its Discovery and Initial Characterization Efforts

A common and early method for preparing 3-thioxo-1,2,4-triazine derivatives involves the cyclocondensation of thiosemicarbazide (B42300) with α-keto acids. For instance, the precursor, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, can be synthesized from the reaction of pyruvic acid with thiocarbohydrazide. nih.gov Subsequent S-methylation of this thione using a methylating agent like methyl iodide would then yield the 3-(methylthio) derivative. The removal of the 5-oxo group to afford the fully aromatic this compound would represent a further synthetic step.

The initial characterization of this compound would have relied on classical analytical techniques of the time, including elemental analysis to determine its empirical formula, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structural features. ptfarm.plreading.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42836-95-3 | bldpharm.com |

| Molecular Formula | C₅H₇N₃S | evitachem.com |

| Molecular Weight | 141.19 g/mol | evitachem.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Contemporary Research Significance and Scope

In recent years, this compound and its derivatives have emerged as compounds of interest in several areas of chemical and biological research.

Role in Heterocyclic Chemistry Advancement

This compound serves as a versatile building block in the synthesis of more elaborate heterocyclic structures. The methylthio group is a key functional handle that can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position of the triazine ring. This reactivity has been exploited to create libraries of novel 1,2,4-triazine derivatives for various applications.

Furthermore, the triazine ring itself can participate in cycloaddition reactions, acting as a diene in inverse-electron-demand Diels-Alder reactions. This reactivity provides a powerful tool for the construction of complex polycyclic systems. The presence of the methyl and methylthio groups can influence the regioselectivity and stereoselectivity of these reactions.

Potential in Mechanistic Biological Studies

The 1,2,4-triazine scaffold is a recognized pharmacophore, and numerous derivatives have been investigated for their potential as therapeutic agents. While specific mechanistic studies on this compound are limited, research on closely related analogues provides valuable insights into its potential biological roles.

Derivatives of 3-(methylthio)-1,2,4-triazines have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. reading.ac.uk Overactivation of the HGF/c-Met signaling pathway is implicated in various human cancers, making c-Met an attractive target for cancer therapy. The methylthio group in these compounds often serves as a key interaction point within the enzyme's active site.

Moreover, studies on the microbial degradation of methylthio-s-triazines have shed light on the enzymatic pathways involved in their catabolism. These studies have identified enzymes capable of demethylthiolation, a process that can alter the biological activity and environmental fate of these compounds. benthamdirect.com

Relevance in Material Science and Catalysis

The application of this compound in material science and catalysis is an area with potential for exploration. Triazine-based materials have been investigated for their use in organic solar cells, where their electron-deficient nature can be advantageous for charge transport. nih.gov The specific properties of this compound in this context have not been extensively reported.

In the field of catalysis, the nitrogen atoms of the triazine ring and the sulfur atom of the methylthio group can act as coordination sites for metal ions. This suggests the potential for this compound to serve as a ligand in the design of novel metal complexes with catalytic activity. For instance, triazole derivatives, which are structurally related to triazines, have been shown to be effective corrosion inhibitors for carbon steel, a property attributed to their ability to adsorb onto the metal surface through their heteroatoms. nih.gov While direct studies on the catalytic or corrosion-inhibiting properties of this compound are not prominent, its structural features suggest these as plausible areas for future investigation.

Structure

3D Structure

属性

IUPAC Name |

6-methyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-4-3-6-5(9-2)8-7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODBFDZVVAGGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500621 | |

| Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42836-95-3 | |

| Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 6 Methyl 3 Methylthio 1,2,4 Triazine

Electrophilic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic nature significantly deactivates the aromatic ring towards classical electrophilic substitution reactions, which typically require electron-rich substrates. Consequently, direct halogenation or nitration on the triazine core of 6-methyl-3-(methylthio)-1,2,4-triazine is challenging and not a common synthetic route.

Functionalization of the triazine ring is more frequently accomplished by constructing the ring from previously substituted precursor molecules. organic-chemistry.org However, halogenated derivatives, such as 6-bromo-3-(methylthio)-1,2,4-triazine (B13919087), are known compounds. researchgate.net These halogenated triazines serve as crucial intermediates for further modifications, particularly in metal-catalyzed cross-coupling reactions, rather than being the products of direct electrophilic attack on the parent triazine.

Nucleophilic Attack and Displacement Reactions at the Methylthio Moiety (C-3)

The C-3 position of the 1,2,4-triazine ring is highly susceptible to nucleophilic attack, and the methylthio (-SCH3) group is an excellent leaving group, facilitating substitution reactions. The reactivity of the methylthio group can be significantly enhanced by oxidation.

The sulfur atom of the methylthio group is readily oxidized to a methylsulfinyl (-SOCH3) or, more commonly, a methylsulfonyl (-SO2CH3) group. researchgate.netresearchgate.net This transformation is often achieved using oxidizing agents like potassium peroxymonosulfate (B1194676) (Oxone). researchgate.net The resulting methylsulfonyl group is a superior leaving group, making the C-3 position highly activated for nucleophilic aromatic substitution (SNAr).

A variety of nucleophiles can displace the methylsulfonyl group to yield diverse 3-substituted-1,2,4-triazines. For example, reaction with sodium methoxide (B1231860) results in the corresponding 3-methoxy derivative, while reaction with amines like morpholine (B109124) yields the 3-morpholinyl product. ptfarm.pl Studies have also shown that the oxidized methylthio group can be displaced by biological nucleophiles like glutathione, where methanesulfinic acid is identified as the leaving group. researchgate.net This reactivity highlights the utility of the methylthio moiety as a versatile handle for late-stage functionalization.

| Initial Substrate | Oxidizing Agent | Activated Intermediate | Nucleophile | Product | Reference |

|---|---|---|---|---|---|

| 3-(Methylthio)-1,2,4-triazine derivative | Oxone | 3-(Methylsulfonyl)-1,2,4-triazine (B3078974) derivative | Sodium Methoxide | 3-Methoxy-1,2,4-triazine derivative | ptfarm.pl |

| 3-(Methylthio)-1,2,4-triazine derivative | Oxone | 3-(Methylsulfonyl)-1,2,4-triazine derivative | Morpholine | 3-Morpholinyl-1,2,4-triazine derivative | ptfarm.pl |

| 3-(Methylthio)-1,2,4-triazine derivative | Peracid/Enzymes | 3-(Methylsulfonyl)-1,2,4-triazine derivative | Glutathione (GSH) | 3-Glutathionyl-1,2,4-triazine derivative | researchgate.net |

Ring Transformation and Rearrangement Pathways

The 1,2,4-triazine ring can undergo significant structural changes, leading to the formation of different heterocyclic systems. One of the most prominent reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org In this transformation, the electron-poor 1,2,4-triazine acts as a diene, reacting with an electron-rich dienophile (e.g., an alkyne or strained alkene). The reaction typically proceeds through a bicyclic intermediate that extrudes a molecule of nitrogen gas (N2) to afford a substituted pyridine (B92270) ring. rsc.org

A notable example of this reactivity is a cascade S-NAr/cycloaddition sequence. The reaction of a 3-(methylsulfonyl)-1,2,4-triazine with a nucleophile like 2-((trimethylsilyl)ethynyl)phenol (B3057508) initiates with the displacement of the sulfone group. This is followed by an intramolecular IEDDA reaction between the newly introduced alkyne and the triazine ring, resulting in a complex, fused benzofuro[2,3-b]pyridine (B12332454) system in a single step. ptfarm.pl

Other potential transformations for triazine systems include the Dimroth rearrangement and ring contractions. The Dimroth rearrangement involves the isomerization of the heterocyclic ring through a process of ring-opening and re-closure, effectively swapping the positions of endocyclic and exocyclic heteroatoms. rsc.orgnih.gov This rearrangement can be promoted by heat, acid, base, or even photoactivation. nih.gov Additionally, under certain reductive or acidic conditions, 1,2,4-triazines can undergo ring contraction to form five-membered imidazole (B134444) derivatives. acs.orgmdpi.com

Oxidation and Reduction Chemistry

Oxidation: As discussed previously, the primary site of oxidation in this compound is the exocyclic sulfur atom. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.net Reagents such as Oxone in a tetrahydrofuran/water solvent system are effective for converting 3-(methylthio)-6-aryl-1,2,4-triazines into their 3-(methylsulfonyl) analogues. researchgate.net The electron-deficient triazine ring itself is generally resistant to oxidation. Studies on the one-electron oxidation of the related 1,3,5-triazines show they have very high standard reduction potentials, making them difficult to oxidize. acs.org

Reduction: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to reduction. While specific chemical reduction protocols for this compound are not extensively detailed, the general reactivity of the triazine system is known. Chemical reduction of some triazine derivatives can lead to dimerization or ring contraction. mdpi.com For instance, the chemical reduction of 2,4,6-tricyano-1,3,5-triazine with sodium or potassium results in an unstable radical anion that undergoes dimerization. Photochemical methods can also induce the reduction of related dihydro-1,2,4-triazinium salts.

Metal-Catalyzed Coupling Reactions Involving Triazine Substrates

Metal-catalyzed cross-coupling reactions are powerful tools for the C-C bond functionalization of the 1,2,4-triazine scaffold. These reactions typically require a handle on the ring, such as a halogen or an activated methylthio group.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a widely used method. For this purpose, a halogenated substrate like 6-bromo-3-(methylthio)-1,2,4-triazine can be coupled with various aryl- or heteroarylboronic acids to introduce new substituents at the C-6 position.

A more advanced strategy is the Liebeskind-Srogl cross-coupling reaction, which uniquely uses the methylthio group at C-3 directly as the coupling handle. This palladium-catalyzed reaction allows for the coupling of the 3-(methylthio)triazine with boronic acids, providing direct access to 3-aryl-1,2,4-triazines without the need for prior halogenation. ptfarm.pl This method enhances the synthetic utility of the methylthio group beyond its role as a leaving group in nucleophilic substitution.

| Coupling Reaction | Triazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-3-(methylthio)-1,2,4-triazine | (Aryl)boronic acid | Pd catalyst + Base | 6-Aryl-3-(methylthio)-1,2,4-triazine | |

| Liebeskind-Srogl | 3-(Methylthio)-1,2,4-triazine derivative | (Aryl)boronic acid | Pd catalyst + Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) | 3-Aryl-1,2,4-triazine derivative | ptfarm.pl |

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: The 1,2,4-triazine nucleus can participate in various photochemical reactions. Irradiation of related dihydro-1,2,4-triazine systems has been shown to induce reductions, ring contractions to form pyrazoles and phenanthroimidazoles, and dehydrogenation to yield the aromatic triazine. Furthermore, some transformations, such as the Dimroth rearrangement, can be initiated by photoactivation. nih.gov

Electrochemical Reactivity: The electrochemical behavior of triazines is of interest for both synthetic and analytical applications. Voltammetric studies of triazine-based pesticides, including a derivative with a thiomethyl group, indicate that the ring system is electrochemically active. The thiomethyl group itself appears to have a strong interaction with the electrode surface during analysis. The electron-deficient triazine core can undergo reversible redox reactions, a property that has been exploited in triazine-based organic frameworks for applications in lithium- and sodium-ion batteries. Electrochemical oxidation can also be used as a synthetic tool; for example, the oxidation of catechols in the presence of a 1,2,4-triazine-3-thion-5-one derivative (a structurally related compound) leads to the electrosynthesis of fused triazino-thiadiazine systems. rsc.org

Rational Design and Synthesis of 6 Methyl 3 Methylthio 1,2,4 Triazine Derivatives and Analogues

Structure-Reactivity Relationship Studies of Substituted Triazines

The reactivity of the 1,2,4-triazine (B1199460) ring is intrinsically linked to the electronic nature and steric bulk of its substituents. In the case of 6-Methyl-3-(methylthio)-1,2,4-triazine, the methyl group at the C-6 position and the methylthio group at the C-3 position significantly influence the electron density and, consequently, the reactivity of the heterocyclic core.

Studies on variously substituted 1,2,4-triazines have established that the introduction of electron-donating groups, such as methyl, generally increases the electron density of the ring, which can affect its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups tend to decrease electron density, making the ring more electrophilic.

The following table summarizes the general influence of substituent types on the reactivity of the 1,2,4-triazine ring:

| Substituent Type at C-3, C-5, and C-6 | Effect on Ring Electron Density | General Impact on Reactivity |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases | Decreases susceptibility to nucleophilic attack |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Decreases | Increases susceptibility to nucleophilic attack |

| Bulky Groups | Steric Hindrance | May hinder access of reagents to reactive sites |

Synthetic Modification of the Methylthio Moiety

The methylthio group at the C-3 position of this compound is a versatile handle for synthetic modification. Its presence allows for a range of transformations, including nucleophilic substitution and oxidation, to introduce diverse functionalities.

One common modification is the oxidation of the methylthio group to the corresponding methylsulfinyl or methylsulfonyl moieties. This transformation significantly alters the electronic properties of the substituent, converting it from an electron-donating/weakly withdrawing group to a potent electron-withdrawing group. This, in turn, can activate the triazine ring towards nucleophilic attack. For example, 3-(methylthio)-6-aryl-1,2,4-triazines have been oxidized to their 3-(methylsulfonyl) analogues. reading.ac.uk

The methylthio group can also be displaced by various nucleophiles, providing a straightforward route to a wide array of 3-substituted 1,2,4-triazines. The reactivity of 3-substituted 6-phenyl-1,2,4-triazines (where the substituent can be SMe, SPh, or SO2Ph) towards the phenylacetonitrile anion has been studied, leading to addition products and, in some cases, ring transformation products. researchgate.net

Common synthetic modifications of the 3-methylthio group are outlined below:

| Reagent/Condition | Product Type |

| Oxidizing agents (e.g., m-CPBA) | 3-(Methylsulfinyl)- or 3-(Methylsulfonyl)-1,2,4-triazines |

| Nucleophiles (e.g., amines, alkoxides) | 3-Amino- or 3-Alkoxy-1,2,4-triazines |

| Grignard reagents | 3-Alkyl- or 3-Aryl-1,2,4-triazines (requires activation) |

Functionalization at the Methyl Group (C-6)

The methyl group at the C-6 position, while generally less reactive than the methylthio group, offers opportunities for functionalization. Direct functionalization can be challenging and often requires activation. One potential strategy involves radical halogenation, followed by nucleophilic substitution to introduce various functional groups.

Alternatively, the methyl group can be deprotonated with a strong base to form a carbanion, which can then react with electrophiles. This approach allows for the introduction of a variety of substituents, such as alkyl, acyl, and carboxyl groups. However, the acidity of the C-6 methyl protons is relatively low, necessitating the use of potent bases.

While direct functionalization of the 6-methyl group on the this compound core is not extensively documented, related transformations on other substituted 1,2,4-triazines provide a basis for potential synthetic routes. For instance, the introduction of a methyl group at the C-5 position of other 1,2,4-triazines has been reported as a convenient method for synthesizing functionalized bipyridines. researchgate.net

Ring System Modifications and Heterocycle Fused Derivatives

Modification of the 1,2,4-triazine ring itself or the construction of fused heterocyclic systems represents a significant avenue for creating novel molecular architectures with potentially enhanced biological activities. The inherent reactivity of the triazine core, particularly when appropriately substituted, allows for its participation in various cycloaddition and condensation reactions.

A common strategy for constructing fused systems involves the reaction of a bifunctional 1,2,4-triazine with a suitable cyclizing agent. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be reacted with phenacyl halides to yield triazino[3,4-b] nih.govnih.govresearchgate.netthiadiazines. researchgate.net Similarly, microwave-assisted synthesis has been employed to prepare fused 1,2,4-triazines bearing thiophene moieties, such as 1,2,4-triazino[3,4-b] nih.govnih.govresearchgate.netthiadiazinones. nih.govnih.gov

The synthesis of (hetero)arene ring-fused nih.govresearchgate.netptfarm.pltriazines has also been achieved through methods like the reductive cyclization of nitrophenylhydrazides and the reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. mdpi.com These approaches lead to extended π-systems with unique electronic and photophysical properties.

Several synthetic routes to fused 1,2,4-triazine systems are summarized in the table below:

| Starting Triazine Derivative | Reagent(s) | Fused Ring System |

| 4-Amino-3-mercapto-1,2,4-triazinone | α-Haloketones | Triazino[3,4-b] nih.govnih.govresearchgate.netthiadiazine |

| 4-Amino-3-mercapto-1,2,4-triazinone | Carbon disulfide/KOH | 1,3,4-Thiadiazolo[2,3-c] nih.govresearchgate.netptfarm.pltriazine |

| 4-Amino-3-mercapto-1,2,4-triazinone | Malononitrile | Pyrazolo[5,1-c] nih.govresearchgate.netptfarm.pltriazine |

| Nitrophenylhydrazides of triazines | Reductive cyclization | (Hetero)arene-fused triazines |

Combinatorial Approaches to Triazine Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. The 1,3,5-triazine (B166579) scaffold, in particular, has been extensively utilized in combinatorial library synthesis due to its trifunctional nature, which allows for the introduction of three points of diversity. While the focus of this article is on 1,2,4-triazines, the principles of combinatorial synthesis are readily applicable.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the efficient construction and purification of compound libraries. In a typical solid-phase approach, a triazine core is attached to a solid support, and subsequent reactions are carried out to introduce various substituents. After the desired transformations are complete, the final product is cleaved from the resin.

One notable example is the orthogonal synthesis of a tagged aryl- and alkyl-triazine library on a solid support. researchgate.net This method involves the preparation of aryl- or alkyl-substituted triazine building blocks in solution via Grignard reactions, which are then captured by a resin-bound amine. Subsequent amination and cleavage yield the desired library of compounds in high purity. researchgate.net The use of a triethylene glycol linker allows for the creation of an intrinsically tagged library, facilitating subsequent screening and identification of active compounds.

Key steps in a combinatorial solid-phase synthesis of a triazine library are outlined below:

| Step | Description |

| 1. Resin Functionalization | Attachment of a suitable linker or the first building block to the solid support. |

| 2. Scaffolding | Introduction of the triazine core to the resin-bound component. |

| 3. Diversification | Stepwise reaction of the resin-bound triazine with a variety of building blocks to introduce diversity at different positions. |

| 4. Cleavage | Release of the final compounds from the solid support. |

| 5. Purification and Analysis | Purification of the library members and characterization to confirm their structures. |

Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 3 Methylthio 1,2,4 Triazine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 6-methyl-3-(methylthio)-1,2,4-triazine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

For analogues of this compound, NMR studies provide key structural information. For example, in a substituted triazolo[4',3':2,3]pyridazino[4,5-b]indole, which incorporates a triazole ring, the ¹H NMR spectrum shows distinct signals for the different methyl groups at 2.66 and 2.01 ppm. mdpi.com The indole (B1671886) NH proton appears as a singlet at a significantly downfield shift of 12.43 ppm. mdpi.com In the ¹³C NMR spectrum of this analogue, the two triazole carbons are observed at 150.20 and 146.44 ppm, while the methyl carbons appear at 27.27 and 13.76 ppm. mdpi.com Another analogue, 6-methyl-1,3,5-triazine-2,4-diamine, displays a proton signal for its methyl group at approximately 2.06 ppm and another for the amine protons around 6.6 ppm in DMSO-d₆. chemicalbook.com

These spectral data are crucial for confirming the successful synthesis of target molecules and for elucidating the structural changes that occur during chemical reactions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,2,4-Triazine (B1199460) Analogues

| Compound/Analogue | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- mdpi.comnih.govrlavie.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole | ¹H | Indole NH | 12.43 | Not Specified |

| ¹H | Methyl (CH₃) | 2.66 | Not Specified | |

| ¹H | Methyl (CH₃) | 2.01 | Not Specified | |

| ¹³C | Triazole Carbons | 150.20, 146.44 | Not Specified | |

| ¹³C | Quaternary Carbon | 61.88 | Not Specified | |

| ¹³C | Methyl Carbons | 27.27, 13.76 | Not Specified | |

| 6-Methyl-1,3,5-triazine-2,4-diamine | ¹H | Methyl (CH₃) | ~2.06 | DMSO-d₆ |

| ¹H | Amine (NH₂) | ~6.6 | DMSO-d₆ |

Note: Data is compiled from studies on related analogues and serves as a reference for the types of signals expected for this compound.

Mass Spectrometry Fragmentation Analysis for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns. Electron impact (EI) mass spectrometry, in particular, provides valuable insights into the stability of the molecule and its derivatives, helping to elucidate reaction mechanisms and identify unknown products.

The fragmentation of 1,2,4-triazine derivatives often follows characteristic pathways. The molecular ion peak (M⁺) is typically observed, confirming the molecular formula. raco.cat Subsequent fragmentation can involve the loss of small, stable molecules or radicals. Common fragmentation patterns for substituted triazinones include the loss of the substituent at the 5-position, leading to a common cation fragment. arkat-usa.org For instance, in the mass spectra of various fused phthalazine-dione derivatives, the molecular ions are intense and fragment through predictable pathways, such as the loss of a CSNH₂ group or the cleavage of the phthalimide (B116566) radical cation. raco.cat

In more complex fused triazine systems, fragmentation can involve multiple steps. For example, a 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one derivative shows a fragmentation pathway starting with the loss of an amino group (NH₂), followed by the elimination of a thiocarbonyl group (C=S). derpharmachemica.com These fragmentation patterns are crucial for confirming the structures of newly synthesized compounds and for understanding their chemical behavior under energetic conditions. arkat-usa.orgderpharmachemica.com

Table 2: Common Fragmentation Pathways in Mass Spectra of 1,2,4-Triazine Derivatives

| Parent Compound Type | Initial Fragmentation | Resulting Fragment | Further Fragmentation |

| 5-Substituted 1,3,5-Triazin-2-ones | Loss of 5-substituent | Cation at m/z 100 | Further ring fragmentation |

| Fused Phthalazine-1,4-diones | Loss of CSNH₂ group | [M - CSNH₂]⁺ | Loss of OH, CO, CN |

| Cleavage of phthalimide radical | Stable fragment ion | Loss of N₂, CO, isothiocyanate | |

| Fused 1,2,4-Triazino-[2,1-a]-1,2,4-triazines | Loss of amino group (NH₂) | [M - NH₂]⁺ | Loss of thiocarbonyl (C=S) |

| Loss of ketone molecule | [M - CH₂CO]⁺ | Follows pathways of the de-acetylated compound |

Note: This table summarizes general fragmentation behaviors observed in various 1,2,4-triazine analogues.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides definitive information about the solid-state structure of this compound and its analogues, including precise bond lengths, bond angles, and intermolecular interactions. This technique is essential for understanding the molecule's conformation and how it packs in a crystal lattice.

Studies on related benzo[e] mdpi.comnih.govrlavie.comtriazine isomers, such as 6-methyl-3-phenylbenzo[e] mdpi.comnih.govrlavie.comtriazine and its 8-methyl counterpart, reveal that both compounds have planar heteroaromatic frameworks with extensive π-conjugation. researchgate.netnih.gov Despite the different methyl group positions, the core geometry shows nearly identical bond lengths and angles. nih.gov For example, 6-methyl-3-phenylbenzo[e] mdpi.comnih.govrlavie.comtriazine crystallizes in the orthorhombic space group Pbca, while the 8-methyl isomer adopts the monoclinic space group P2₁/c. nih.govresearchgate.net

The crystal packing of these analogues is dominated by π-π stacking interactions, which lead to one-dimensional columnar arrangements. nih.gov In another complex analogue, a substituted triazolo-pyridazino-indole, the triazole and indole rings are twisted relative to each other by 12.65°. mdpi.com Such conformational details, along with data on intermolecular hydrogen bonds and other non-covalent interactions, are critical for designing materials with specific electronic or physical properties. mdpi.com

Table 3: Crystallographic Data for Selected 1,2,4-Triazine Analogues

| Compound/Analogue | Crystal System | Space Group | Key Structural Features |

| 6-Methyl-3-phenylbenzo[e] mdpi.comnih.govrlavie.comtriazine | Orthorhombic | Pbca | Planar framework, π-π stacking, wave-like sheets |

| 8-Methyl-3-phenylbenzo[e] mdpi.comnih.govrlavie.comtriazine | Monoclinic | P2₁/c | Uniform stacking, pronounced translational overlap |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-dihydro-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted triazole and indole rings (12.65°), intermolecular C-H···N and N-H···N interactions |

Note: Data compiled from crystallographic studies of various 1,2,4-triazine derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe the nature of its chemical bonds. The vibrational frequencies are characteristic of specific bonds and molecular motions.

The structures of newly synthesized triazine derivatives are often confirmed by their IR spectra, which show characteristic absorption bands for various functional groups. ptfarm.pl For a related compound, 3-mercapto-1,2,4-triazole, both FT-IR and FT-Raman spectra have been recorded and the observed frequencies assigned to specific vibrational modes based on normal coordinate calculations. nih.gov Key vibrations would include C-H stretching and bending from the methyl group, C=N and N-N stretching from the triazine ring, and C-S stretching from the methylthio group.

The presence of these characteristic peaks allows for the confirmation of the triazine backbone and the identification of its substituents.

Table 4: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (Methyl) | Stretching | 2950 - 3050 |

| C=N (Triazine Ring) | Stretching | 1600 - 1680 |

| N-N (Triazine Ring) | Stretching | 1400 - 1500 |

| C-H (Methyl) | Bending | 1350 - 1450 |

| C-S (Methylthio) | Stretching | 600 - 800 |

Note: These are generalized frequency ranges based on typical values for these functional groups in heterocyclic systems.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and transitions within the molecule. These techniques are used to study the π-conjugated system of the triazine ring and the influence of its substituents.

Studies on various 1,2,4-triazine derivatives show that their electronic properties can be tuned by altering the molecular structure. nih.gov For example, connecting two 1,2,4-triazine units through different linker groups can cause a red-shift in the UV-Vis absorption spectrum. nih.gov The absorption and emission spectra of triazine/carbazole-based materials have been investigated, showing distinct absorption and fluorescence peaks in solution. researchgate.net For some triazine derivatives, fluorescence emission is observed in the blue region of the spectrum. researchgate.net

The electronic transitions are often studied in conjunction with theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the observed absorption bands to specific molecular orbital transitions (e.g., HOMO to LUMO). nih.gov These studies are fundamental for the development of triazine-based materials for applications in electronics, such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 5: Representative Electronic Spectroscopy Data for 1,2,4-Triazine Analogues

| Compound/Analogue Type | Technique | Solvent | λ_max (nm) | Key Findings |

| Dimeric 1,2,4-Triazine Dyes | UV-Vis Absorption | Methanol | Varies | Red-shift observed with linker modification |

| Triazine/Carbazole Hybrids | UV-Vis Absorption | Dichloromethane | ~350 - 400 | Strong absorption bands from π-π* transitions |

| Triazine/Carbazole Hybrids | Fluorescence Emission | Dichloromethane | ~466 (Blue) | High thermal stability and triplet energy levels |

Note: Data is based on studies of functionalized 1,2,4-triazine systems designed for electronic applications.

Computational and Theoretical Studies of 6 Methyl 3 Methylthio 1,2,4 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Methyl-3-(methylthio)-1,2,4-triazine, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, bond lengths, and bond angles. mdpi.com

A key output of DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scribd.comnih.gov A smaller energy gap suggests higher reactivity. scribd.com For 1,2,4-triazine (B1199460) derivatives, the HOMO orbitals are often localized on the triazine ring and sulfur atom, indicating these are likely sites for electrophilic attack, while LUMO orbitals are typically distributed across the triazine and phenyl groups, which act as electron acceptors. nih.gov

DFT also enables the calculation of various reactivity descriptors and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents.

| Parameter | Typical Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.3 | Indicates electron-donating capability; potential for oxidation. |

| ELUMO | ~ -1.8 | Indicates electron-accepting capability; potential for reduction. |

| HOMO-LUMO Gap (Eg) | ~ 4.5 | Relates to chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | ~ 4.05 | Measures the power of an atom or group to attract electrons. jocpr.com |

| Absolute Hardness (η) | ~ 2.25 | Measures resistance to change in electron distribution. jocpr.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or a protein binding site. aalto.fi These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated state, which is more representative of real-world biological and chemical systems. nih.gov

For this compound, MD simulations can track the rotation around the single bonds connected to the methyl and methylthio groups, revealing the molecule's preferred conformations and the energy barriers between them. When studying the molecule's interaction with a biological target, MD simulations are used to assess the stability of the protein-ligand complex. nih.govrsc.org Parameters such as the Root Mean Square Deviation (RMSD) are monitored throughout the simulation to determine if the ligand remains stably bound in the active site or if it dissociates. nih.govnih.gov Furthermore, MD can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex over time. rsc.org

| Interaction Type | Potential Interacting Groups on the Compound | Significance |

|---|---|---|

| Hydrogen Bonds | Nitrogen atoms in the triazine ring (as acceptors) | Key for specific binding to protein residues like Arg or Lys. rsc.org |

| Hydrophobic Interactions | Methyl group, methylthio group | Contribute to binding stability in nonpolar pockets of a protein active site. aalto.firsc.org |

| π-π Stacking | 1,2,4-triazine ring | Interaction with aromatic residues like Tyr, Phe, or Trp in a protein target. researchgate.net |

| Van der Waals Forces | Entire molecule | General non-specific interactions contributing to overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com A mechanistic QSAR study focuses on using descriptors that represent specific structural features to understand why a compound is active, rather than just predicting its activity. nih.gov For a series of 1,2,4-triazine derivatives, a QSAR model can reveal which molecular properties are most influential for a given biological effect. jocpr.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, including steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). jocpr.com For this compound, a QSAR model could indicate that the size of the substituent at the 6-position and the electronic nature of the triazine ring are critical for its activity. nih.gov Such models provide a theoretical basis for designing new, more potent derivatives. rsc.orgnih.gov

| Descriptor Class | Example Descriptor | Mechanistic Implication for Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to the ability to form electrostatic interactions, hydrogen bonds, or participate in charge-transfer processes with the target. jocpr.com |

| Steric | Molecular Weight, Molar Refractivity | Indicates how the size and shape of the molecule fit into the binding site of a biological target. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and engage in hydrophobic interactions within the target's binding pocket. nih.gov |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and complexity, which can influence binding specificity and receptor fit. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry offers powerful methods to elucidate the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating the associated energy barriers. For this compound, this approach can be used to predict its reactivity and degradation pathways. For example, studies on other triazines have used computational methods to map the reaction pathways with various reagents under different pH conditions. nih.gov

A common application is to study the oxidation of the methylthio (-SCH3) group to the corresponding methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) derivatives, as these transformations can significantly alter the compound's biological activity. reading.ac.uk Using DFT, researchers can model the reaction coordinate, which represents the progress of the reaction. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. This analysis provides a mechanistic understanding of the molecule's chemical stability and potential metabolic fate. researchgate.net

| Step | Computational Task | Information Gained |

|---|---|---|

| 1. Reactant/Product Optimization | Geometry optimization of this compound and its oxidized product (e.g., the sulfoxide). | Provides the stable structures and energies of the start and end points of the reaction. |

| 2. Transition State Search | Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition state structure. | Identifies the high-energy intermediate structure that connects reactants and products. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | Confirms reactants/products have all positive frequencies and the transition state has exactly one imaginary frequency. |

| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state in both directions. | Confirms that the identified transition state correctly connects the desired reactants and products. nih.gov |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, which can aid in the structural confirmation of synthesized compounds. uncw.edugriffith.edu.au

For NMR spectra, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the 1H and 13C chemical shifts of this compound with reasonable accuracy. uncw.eduresearchgate.net These theoretical predictions are valuable for assigning experimental peaks, especially for complex molecules or when distinguishing between isomers. researchgate.net

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. griffith.edu.au These calculations help to understand the electronic transitions occurring within the molecule, often corresponding to π → π* or n → π* transitions involving the triazine ring system.

| Atom | Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|---|

| -CH3 | C6 | ~ 2.45 | ~ 20.5 |

| -SCH3 | C3 | ~ 2.70 | ~ 13.0 |

| CH | C5 | ~ 8.75 | ~ 148.0 |

| C | C3 | - | ~ 165.0 |

| C | C6 | - | ~ 155.0 |

Molecular Docking and Protein-Ligand Interaction Modeling for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov The process involves placing this compound into the active site of a target protein and using a scoring function to estimate its binding affinity, often expressed as a docking score in kcal/mol. nih.gov

The binding of a ligand to a protein can be described by models such as the "lock-and-key" model, where a rigid ligand fits into a rigid receptor, or the more realistic "induced fit" model, which allows for conformational changes in both the ligand and the protein upon binding. nih.gov Docking simulations can reveal the specific interactions that anchor the molecule in the active site. For this compound, the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors with amino acid residues like arginine or lysine. rsc.org The methyl groups can form favorable hydrophobic interactions in nonpolar pockets of the active site, and the sulfur atom of the methylthio group may also participate in specific interactions. aalto.finih.gov Studies on related triazine derivatives have identified them as inhibitors of various enzymes, such as c-Met kinase and cyclooxygenase-2 (COX-2), by modeling their interactions with the respective active sites. reading.ac.uknih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Triazine Ring Nitrogens (N2, N4) | Hydrogen Bond | Backbone NH of a hinge region residue (e.g., Met, Cys) |

| Methyl Group (at C6) | Hydrophobic Interaction | Alanine, Valine, Leucine |

| Methylthio Group (at C3) | Hydrophobic/Van der Waals | Isoleucine, Proline |

| Triazine Ring | π-π Stacking | Phenylalanine, Tyrosine |

Mechanistic Investigations of Biological Interactions of 6 Methyl 3 Methylthio 1,2,4 Triazine and Its Derivatives

Enzyme Target Identification and Inhibition Mechanism Studies

Derivatives of the 1,2,4-triazine (B1199460) core have been identified as potent inhibitors of several key enzymes implicated in human diseases. Through techniques like molecular docking, structure-activity relationship (SAR) studies, and biochemical assays, researchers have pinpointed specific enzyme targets and unraveled the molecular interactions driving the inhibitory activity.

One significant area of investigation has been the development of 1,2,4-triazine derivatives as kinase inhibitors. For instance, a series of 3-(methylthio)-6-aryl-1,2,4-triazines were synthesized and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose over-activation is involved in various human tumors. reading.ac.uk Another study focused on the antifungal potential of 1,2,4-triazine derivatives, identifying them as inhibitors of Lanosterol (B1674476) 14-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in Candida albicans. nih.gov Furthermore, fused triazine systems derived from 6-methyl-3-thioxo-3,4-dihydro- nih.govevitachem.comnih.govtriazin-5-one have been investigated for their interactions with enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), and phosphoserine phosphatase (PSPH). ptfarm.plnih.gov

The potency of triazine derivatives as enzyme inhibitors is quantified through kinetic studies and binding assays, which provide crucial data such as the half-maximal inhibitory concentration (IC₅₀). These assays confirm the biological activity and allow for the ranking of compounds within a series.

For example, in the study of c-Met kinase inhibitors, all target compounds derived from the 3-(methylthio)-1,2,4-triazine scaffold displayed IC₅₀ values in the low nanomolar range, indicating high potency. reading.ac.uk The most effective compounds were found to be more potent than the reference drug, crizotinib. reading.ac.uk

Table 1: c-Met Kinase Inhibition by 3-(Methylthio)-1,2,4-triazine Derivatives

| Compound | c-Met Kinase IC₅₀ (nM) |

| 10b | 3.9 |

| 11e | 4.3 |

| Crizotinib (Reference) | 11.1 |

Data sourced from a study on triazines as potent c-Met kinase inhibitors. reading.ac.uk

In the context of antifungal research, molecular docking was used to predict the binding affinity of 1,2,4-triazine derivatives to the CYP51 enzyme. The docking scores, representing the binding energy in kcal/mol, suggested that several derivatives had a higher binding affinity for the enzyme's active site than the standard antifungal drug, fluconazole. nih.gov

Table 2: Docking Scores of 1,2,4-Triazine Derivatives against C. albicans CYP51

| Compound | Compound Name | Docking Score (kcal/mol) |

| Control | Fluconazole | -8.1 |

| 1 | 1,2,4-Triazine | -9.5 |

| 4 | 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamide | -11.5 |

| 6 | 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine | -11.9 |

Data sourced from a study on 1,2,4-triazine derivatives against Lanosterol 14-demethylase. nih.gov

The inhibitory mechanism of these compounds often involves direct interaction with the enzyme's active site or binding to an allosteric site, a location distinct from the active site that can modulate enzyme activity. nih.gov

Studies on c-Met kinase inhibitors showed that these triazine derivatives occupy the ATP binding pocket, a characteristic of Type I inhibitors. reading.ac.uk This direct competition with ATP prevents the phosphorylation cascade that drives cell proliferation. reading.ac.uk

In the case of CYP51 inhibitors, computational analyses revealed that 1,2,4-triazine derivatives form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site and surrounding allosteric regions of the enzyme. nih.gov This dual interaction pattern is crucial for predicting the binding affinities of the ligands with the protein. nih.gov Allosteric modulation offers a sophisticated mechanism for therapeutic intervention, as positive allosteric modulators (PAMs) can enhance the function of endogenous ligands with a potentially lower risk of side effects compared to direct orthosteric agonists. nih.govresearchgate.net

Receptor Binding Profiling and Ligand-Target Interactions

In addition to enzymes, derivatives of triazine have been extensively profiled for their interactions with G protein-coupled receptors (GPCRs), a large family of receptors that mediate numerous physiological processes. Key targets include adenosine (B11128) and serotonin (B10506) receptors, where triazine-based ligands have shown high affinity and selectivity.

The adenosine receptors (A1, A2A, A2B, and A3) are critical regulators of inflammation, neuronal function, and cardiovascular health. nih.gov Derivatives of 1,2,4-triazine have emerged as potent and selective antagonists for the adenosine A2A receptor, a target for non-dopaminergic therapy in Parkinson's disease. nih.govnih.gov

Structure-based drug design, aided by X-ray crystallography, has provided detailed insights into the binding mechanism. These 1,2,4-triazine antagonists bind deep inside the orthosteric binding cavity of the A2A receptor. nih.govnih.gov The triazine core mimics the adenine (B156593) ring of the natural ligand, adenosine, while substituents can access the region normally occupied by the ribose group. nih.gov Specific interactions have been identified, such as with residues Ser277 and His278, which define the ribose binding pocket. nih.gov

The A3 adenosine receptor (A3AR) is another important target, particularly for inflammatory diseases. unife.it Research on related nucleoside derivatives has shown that subtle chemical modifications can induce a dramatic shift from antagonist to agonist activity. acs.org For example, one study discovered a potent human A3AR agonist, compound 6c , with a binding affinity (Ki) of 2.40 nM and an EC₅₀ of 11.3 nM. acs.org Molecular dynamics simulations revealed that both agonists and antagonists bind effectively, but their different pharmacological profiles arise from distinct interactions within the binding cavity that either stabilize an active or inactive receptor conformation. acs.org

Table 3: Binding Affinities of Truncated Nucleoside Derivatives at Human A3 Adenosine Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Activity |

| 5 (Reference) | 4.16 ± 0.50 | Antagonist |

| 6c | 2.40 ± 0.20 | Agonist (EC₅₀ = 11.3 nM) |

Data sourced from a study on A3 adenosine receptor homology models. acs.org

The serotonin 5-HT6 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease. nih.govnih.gov Novel 1,3,5-triazine (B166579) derivatives have proven to be potent ligands for this receptor. nih.govresearchgate.net Structure-activity relationship studies have led to the identification of compounds with high affinity and selectivity. For example, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. nih.govnih.gov

A fascinating aspect of ligand-protein interactions in this class is the discovery of a functional switch from antagonism to agonism based on subtle atomic substitutions. uniba.it A comparative study of oxygen-containing 1,3,5-triazine derivatives and their newly synthesized sulfur analogues revealed that the sulfur-containing compounds behave as 5-HT6R agonists, in contrast to their oxygen counterparts, which are antagonists. uniba.it Advanced computational studies suggest this switch is due to the formation of a chalcogen bond between the sulfur atom of the ligand and the receptor, an interaction not possible for the oxygen atom. uniba.it

Modulation of Cellular Pathways and Processes

The binding of 6-methyl-3-(methylthio)-1,2,4-triazine derivatives to their respective enzyme or receptor targets initiates a cascade of downstream events, leading to the modulation of various cellular pathways and processes. These effects are the ultimate manifestation of the compound's mechanism of action.

For ligands targeting adenosine receptors, the primary signaling pathway involves the modulation of adenylyl cyclase activity. A3AR activation, for instance, is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent regulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. unife.itmdpi.com The anti-inflammatory effects of some A2A and A3 receptor modulators are mediated by the downstream reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

In the context of oncology, certain triazine derivatives have been shown to trigger programmed cell death, or apoptosis. Fused triazolo-triazinone derivatives, synthesized from a 6-methyl-3-thioxo-1,2,4-triazin-5-one precursor, were found to induce DNA damage and fragmentation in lung cancer cell lines. nih.gov This was accompanied by changes in the expression of key apoptosis-regulating genes, such as a decrease in the anti-apoptotic BCL-2 and an increase in the pro-apoptotic BAX and p53 genes. nih.gov Other triazine derivatives targeting A1/A3 receptors have been observed to inhibit cancer cell viability by increasing intracellular reactive oxygen species (ROS) and causing the depolarization of the mitochondrial membrane potential, further pushing the cells toward apoptosis. ewha.ac.kr

The reactivity of the 1,2,4-triazine ring itself can lead to covalent modifications and ring transformations, which can irreversibly alter cellular pathways. researchgate.net These diverse downstream effects underscore the versatility of the triazine scaffold in modulating cellular functions, from signal transduction and inflammation to cell survival and death.

Induction of Apoptosis and Cell Cycle Modulation (In vitro)

Derivatives of this compound have been shown to exert significant anti-proliferative effects on cancer cells by inducing apoptosis and modulating the cell cycle. Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer.

Research on nih.govresearch-nexus.netresearchgate.nettriazolo[4,3-b] nih.govresearch-nexus.netresearchgate.nettriazin-7-one derivatives, synthesized from the precursor 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, has provided mechanistic insights into their pro-apoptotic activity in lung cancer cell lines. ekb.egnih.gov Treatment with these compounds led to notable changes in the expression of key apoptosis-regulating proteins. Specifically, a reduction in the expression of the anti-apoptotic protein BCL-2 and an increase in the expression of the pro-apoptotic protein BAX were observed. ekb.egnih.gov This shift in the BAX/Bcl-2 ratio is a critical event that favors the permeabilization of the mitochondrial outer membrane, a point of no return in the intrinsic apoptotic pathway.

Furthermore, these derivatives were found to increase the expression of the tumor suppressor protein p53. ekb.egnih.gov The p53 protein plays a central role in orchestrating the cellular response to stress, including DNA damage, and can trigger apoptosis by upregulating the expression of pro-apoptotic genes like BAX. The activation of this p53-Bcl2/Bax signaling pathway appears to be a key mechanism for the pro-apoptotic effects of these triazine derivatives. nih.gov In line with these findings, studies have documented increased DNA damage and fragmentation in lung cancer cells treated with these compounds, which are hallmark features of apoptosis. ekb.eg

In addition to inducing apoptosis, various 1,2,4-triazine derivatives have been found to modulate the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a fundamental characteristic of cancer. A study on novel 1,2,4-triazine sulfonamide derivatives in colon cancer cells revealed that these compounds can cause cell cycle arrest. researchgate.net Specifically, treatment with the derivative MM131 led to an accumulation of cells in the S and G2/M phases of the cell cycle. researchgate.net This indicates that the compound interferes with DNA synthesis (S phase) and the preparation for mitosis (G2/M phase), thereby halting cell proliferation. Similarly, other 1,2,4-triazinone derivatives have been shown to arrest MCF-7 breast cancer cells at the G2/M phase. semanticscholar.orgscirp.org

The induction of apoptosis by these compounds is further supported by the activation of caspases. Caspases are a family of proteases that execute the process of apoptosis. Studies on pyrazolo[4,3-e] nih.govresearch-nexus.netresearchgate.nettriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearch-nexus.netresearchgate.nettriazine derivatives have demonstrated the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7) in breast and colon cancer cells. researchgate.netscirp.orgdntb.gov.ua

| Compound Class | Cell Line | Key Mechanistic Findings | Reference(s) |

| nih.govresearch-nexus.netresearchgate.netTriazolo[4,3-b] nih.govresearch-nexus.netresearchgate.nettriazin-7-one derivatives | Lung cancer | ↓ BCL-2 expression, ↑ BAX expression, ↑ p53 expression, DNA fragmentation | ekb.egnih.gov |

| 1,2,4-Triazine sulfonamide derivative (MM131) | Colon cancer (DLD-1) | Cell cycle arrest at S and G2/M phases | researchgate.net |

| 1,2,4-Triazinone derivatives | Breast cancer (MCF-7) | Cell cycle arrest at G2/M phase | semanticscholar.orgscirp.org |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearch-nexus.netresearchgate.nettriazine sulfonamide derivatives | Colon cancer | Activation of caspase-8 | dntb.gov.ua |

| Pyrazolo[4,3-e] nih.govresearch-nexus.netresearchgate.nettriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearch-nexus.netresearchgate.nettriazine derivatives | Breast cancer | Activation of caspase-3/7, caspase-8, and caspase-9 | scirp.org |

Wnt/β-catenin Pathway Inhibition Mechanisms

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development, cell proliferation, and differentiation. research-nexus.net Aberrant activation of this pathway is implicated in the development of numerous cancers. Consequently, inhibitors of the Wnt/β-catenin pathway are being actively investigated as potential anti-cancer agents.

The effect of triazine derivatives on the Wnt/β-catenin pathway appears to be dependent on their specific chemical structures. Some studies have reported an activating effect, while others have demonstrated inhibitory actions. For instance, a study on novel triazine derivatives showed an activation of the Wnt/β-catenin pathway in the context of neuroprotection, as evidenced by an increase in the ratio of pGSK3/GSK3 and elevated levels of β-catenin. nih.gov

Conversely, other research has highlighted the inhibitory potential of triazine and triazole scaffolds on this pathway. The mechanism of inhibition often involves the destabilization of β-catenin, a key effector of the pathway. In the "off state" of the pathway, β-catenin is targeted for proteasomal degradation by a "destruction complex" that includes Axin and glycogen (B147801) synthase kinase 3β (GSK3β). research-nexus.net Some triazole-based inhibitors have been shown to function by stabilizing Axin, which enhances the degradation of β-catenin. research-nexus.net This leads to a reduction in the nuclear accumulation of β-catenin and subsequent downregulation of its target genes, such as CycD1 and Axin2. research-nexus.net

Furthermore, some s-triazine derivatives have been found to indirectly inhibit β-catenin signaling. RAD6, an E2 ubiquitin-conjugating enzyme that positively regulates β-catenin stabilization and activity, has been identified as a target for certain N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazide derivatives. nih.gov By inhibiting RAD6, these compounds can lead to a decrease in β-catenin levels and the subsequent suppression of Wnt signaling. nih.gov

| Compound Class | Effect on Wnt/β-catenin Pathway | Proposed Mechanism of Action | Reference(s) |

| Novel triazine derivatives (TRZ-15, TRZ-20) | Activation | Improved pGSK3/GSK3 ratio and increased β-catenin levels. | nih.gov |

| Triazole-based inhibitors | Inhibition | Stabilization of Axin, leading to enhanced β-catenin degradation. | research-nexus.net |

| N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides | Inhibition | Inhibition of Rad6B ubiquitin-conjugating enzyme, which stabilizes β-catenin. | nih.gov |

Reactive Oxygen Species (ROS) Generation and Cellular Stress Response

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While ROS play a role in normal cell signaling, excessive levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can ultimately trigger apoptosis.

Some derivatives of the 1,2,4-triazine scaffold have been shown to induce oxidative stress in cancer cells. For example, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearch-nexus.netresearchgate.nettriazine sulfonamides have demonstrated pro-oxidative activity in pancreatic cancer cell lines. nih.gov Similarly, a study on pyrazolo[4,3-e] nih.govresearch-nexus.netresearchgate.nettriazine derivatives in breast cancer cells showed an increase in ROS levels, which plays a significant role in the activation of apoptosis. scirp.org

In contrast, other studies have reported antioxidant properties for certain triazine derivatives. For instance, some novel triazine derivatives were found to possess ROS scavenging activity in a model of neurotoxicity. nih.gov This dual role, where some derivatives act as pro-oxidants and others as antioxidants, highlights the chemical diversity and structure-dependent activity of the triazine scaffold.

Biochemical assays on fused triazine derivatives originating from 6-methyl-3-thioxo-1,2,4-triazin-5-one have also included the evaluation of oxidative stress, suggesting that this is a recognized mechanism of action for this class of compounds. nih.gov The generation of ROS can be a potent stimulus for the cellular stress response, leading to the activation of pathways that culminate in apoptosis, thereby contributing to the anti-cancer effects of these compounds.

Antimicrobial/Antifungal/Antiviral Activity: Mechanistic Insights at the Cellular Level

The 1,2,4-triazine scaffold is a constituent of various compounds that exhibit a broad spectrum of antimicrobial, antifungal, and antiviral activities. semanticscholar.orgscirp.orgresearchgate.netresearchgate.netresearchgate.net Derivatives of 6-methyl-3-thioxo-1,2,4-triazine, in particular, have been synthesized and evaluated for their efficacy against various pathogens. research-nexus.netresearchgate.net

Inhibition of Microbial Cell Wall Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure for maintaining cell integrity and is an excellent target for antimicrobial agents as it is absent in mammalian cells. sigmaaldrich.comlibretexts.org While many antibiotics, such as β-lactams and glycopeptides, are known to inhibit cell wall synthesis, there is limited direct evidence in the reviewed literature specifically linking this compound or its immediate derivatives to this mechanism of action. However, the broad antimicrobial activity of triazine derivatives suggests that they may act on various cellular targets, and interference with cell wall synthesis cannot be entirely ruled out without further specific investigation.

Disruption of Bacterial Membrane Integrity

The bacterial cell membrane is another critical target for antimicrobial compounds. Its disruption can lead to the leakage of cellular contents and ultimately cell death. Some triazine derivatives are thought to exert their antibacterial effects by acting on the bacterial membrane. nih.gov As cationic compounds, they can interact with the negatively charged components of the bacterial membrane, leading to its rapid disruption. nih.gov This mechanism can hamper bacterial adhesion and the formation of biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nih.gov The disruption of membrane integrity has been observed with other antimicrobial peptides, which cause the formation of pores or the complete dissolution of the membrane. nih.gov

Interaction with Intracellular Microbial Targets (e.g., DNA, RNA, ribosomes)

Beyond the cell envelope, triazine derivatives have been shown to interact with essential intracellular components of microbes, including nucleic acids and enzymes involved in their metabolism.

Interaction with DNA: Some s-triazine derivatives have been identified as inhibitors of bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans, making it an attractive target for antibacterial drugs. nih.gov Molecular docking studies have shown that these triazine derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. researchgate.net Metal complexes of triazine derivatives have also been shown to bind to DNA, likely through an intercalative mechanism where the planar triazine ligand inserts between the base pairs of the DNA helix. nih.gov

Interaction with RNA: The antiviral activity of some triazine derivatives has been attributed to the inhibition of viral RNA synthesis. Triazavirin, a triazolo[5,1-c] nih.govresearch-nexus.netresearchgate.nettriazine derivative, is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. nih.govpatsnap.com By inhibiting RdRp, the drug prevents the synthesis of new viral RNA, thereby halting viral replication. patsnap.com This mechanism is shared by other antiviral drugs and is effective against a broad spectrum of RNA viruses. longdom.org

Interaction with Fungal Enzymes: In the context of antifungal activity, 1,2,4-triazine derivatives have been investigated as inhibitors of lanosterol 14-demethylase (CYP51). nih.govresearchgate.net This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. nih.govresearchgate.net Molecular docking studies have shown that 1,2,4-triazine derivatives can fit into the active site of CYP51, suggesting that inhibition of this enzyme is a plausible mechanism for their antifungal effects. nih.govresearchgate.net

| Microbial Target | Compound Class | Proposed Mechanism | Reference(s) |

| Fungal Cell Membrane (via enzyme inhibition) | 1,2,4-Triazine derivatives | Inhibition of Lanosterol 14-demethylase (CYP51), disrupting ergosterol synthesis. | nih.govresearchgate.net |

| Bacterial Membrane | Cationic triazine derivatives | Interaction with the negatively charged bacterial membrane, leading to its disruption. | nih.gov |

| Bacterial DNA | s-Triazine derivatives | Inhibition of DNA gyrase. | nih.govresearchgate.net |

| Bacterial DNA | Metal complexes of triazine | Intercalation into the DNA helix. | nih.gov |

| Viral RNA | Triazolo[5,1-c] nih.govresearch-nexus.netresearchgate.nettriazine derivative (Triazavirin) | Inhibition of viral RNA-dependent RNA polymerase (RdRp). | nih.govpatsnap.com |

Mechanisms of Action against Specific Pathogens (e.g., S. aureus, P. aeruginosa)

The antibacterial mechanisms of this compound and its derivatives have been a subject of scientific investigation, particularly concerning their activity against clinically significant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Research has primarily focused on the derivatives of the core 6-methyl-1,2,4-triazine structure, elucidating various modes of action that contribute to their antibacterial effects.

Mechanisms of Action against Staphylococcus aureus

Derivatives of the 1,2,4-triazine scaffold have demonstrated notable activity against S. aureus, including methicillin-resistant S. aureus (MRSA), through several key mechanisms.

One of the primary modes of action involves the inhibition of essential enzymes crucial for bacterial survival. Certain s-triazine derivatives have been identified as inhibitors of DNA gyrase , an enzyme that plays a vital role in DNA replication. nih.gov By targeting this enzyme, these compounds disrupt the process of DNA supercoiling, leading to the inhibition of bacterial growth. nih.gov For instance, s-triazine derivatives have shown visible inhibiting effects on the ability of S. aureus DNA gyrase to convert supercoiled DNA into its relaxed forms. nih.gov

Another significant mechanism is the interference with cell wall biosynthesis . Some triazine derivatives have been shown to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com This inhibition can occur at various stages of the biosynthetic pathway. mdpi.com For example, a study on tripropeptin C, a compound containing a triazine moiety, revealed that it selectively inhibits the incorporation of N-acetylglucosamine ([³H]GlcNAc) into macromolecules, suggesting a blockage in cell wall peptidoglycan synthesis. mdpi.com Furthermore, molecular docking studies have suggested that certain triazine derivatives can bind to Penicillin-Binding Protein 2a (PBP2a), a key protein responsible for methicillin (B1676495) resistance in S. aureus. nih.gov The binding of these compounds to PBP2a can disrupt its function, thereby compromising the integrity of the bacterial cell wall. nih.gov

Some derivatives also exhibit their antibacterial effect by disrupting the cell membrane . This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov

The following table summarizes the inhibitory activities of selected triazine derivatives against S. aureus.

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |

| s-Triazine derivatives | DNA Gyrase | Inhibition of DNA supercoiling | nih.gov |

| Tripropeptin C | Peptidoglycan Synthesis | Inhibition of [³H]GlcNAc incorporation | mdpi.com |

| Trialdehyde phloroglucinol (B13840) (TPG) + Penicillin | PBP2a expression & Penicillinase activity | Decreased mRNA expression and enzyme activity | nih.gov |

Mechanisms of Action against Pseudomonas aeruginosa

The mechanisms of action of this compound derivatives against P. aeruginosa are multifaceted, often targeting virulence factors and biofilm formation, which are critical for the pathogenicity of this opportunistic pathogen.

A key mechanism is the inhibition of the Type III Secretion System (T3SS) . The T3SS is a sophisticated apparatus used by P. aeruginosa to inject toxins directly into host cells, a crucial step in establishing infection. researchgate.net Certain small molecule inhibitors, including derivatives with a phenoxyacetamide structure, have been found to selectively block the secretion of T3SS effector proteins without affecting bacterial growth. researchgate.net

Another important strategy is the disruption of quorum sensing (QS) and subsequent biofilm formation . P. aeruginosa utilizes QS to coordinate gene expression in a cell-density-dependent manner, regulating virulence and biofilm development. nih.gov Some triazine-based amphipathic polymers have demonstrated the ability to interfere with QS signaling pathways. nih.gov For example, miconazole, which shares structural similarities with some triazine derivatives, has been shown to reduce the expression of QS regulatory genes such as lasR and rhlR. nih.gov This disruption of QS leads to a significant reduction in the production of virulence factors like pyocyanin (B1662382) and rhamnolipids, and a marked inhibition of biofilm formation. nih.gov

Furthermore, some triazine derivatives have been designed to directly target biofilm integrity. For instance, a penicillin derivative of a 1,2,4-triazine-3,5-dione has shown superior in vitro activity against P. aeruginosa compared to conventional antibiotics like carbenicillin. researchgate.net

The table below outlines the effects of certain triazine derivatives on P. aeruginosa.

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |